molecular formula C23H35N3O B12488952 (1'-Benzyl-1,4'-bipiperidin-3-yl)(piperidin-1-yl)methanone

(1'-Benzyl-1,4'-bipiperidin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B12488952
M. Wt: 369.5 g/mol
InChI Key: QROKWTDNZKOYDG-UHFFFAOYSA-N
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Description

(1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a benzyl group attached to a bipiperidine core, further linked to a piperidine moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride, followed by a series of condensation reactions to form the bipiperidine structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure consistency and efficiency. The use of high-pressure and temperature-controlled environments is common to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

(1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

(1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies have shown that it can bind to active sites, altering the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1’-Benzyl-1,4’-bipiperidin-3-yl)methanol
  • (1’-Benzyl-1,4’-bipiperidin-3-yl)(4-phenylpiperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (1’-Benzyl-1,4’-bipiperidin-3-yl)(piperidin-1-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H35N3O

Molecular Weight

369.5 g/mol

IUPAC Name

[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H35N3O/c27-23(25-13-5-2-6-14-25)21-10-7-15-26(19-21)22-11-16-24(17-12-22)18-20-8-3-1-4-9-20/h1,3-4,8-9,21-22H,2,5-7,10-19H2

InChI Key

QROKWTDNZKOYDG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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